molecular formula C5H6BrF3O B2562169 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol CAS No. 1936668-06-2

3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol

Cat. No.: B2562169
CAS No.: 1936668-06-2
M. Wt: 219.001
InChI Key: PHMOVHNUIWCSQS-UHFFFAOYSA-N
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Description

3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C5H6BrF3O It is a cyclobutanol derivative, characterized by the presence of a bromine atom and a trifluoromethyl group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol typically involves the bromination of 1-(trifluoromethyl)cyclobutan-1-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclobutane ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale bromination reactions are typically carried out in batch reactors with precise control over reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using standard techniques such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or to reduce the trifluoromethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Scientific Research Applications

3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol depends on its specific application. In chemical reactions, the bromine atom and trifluoromethyl group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modification .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-methyl-1-(trifluoromethyl)cyclobutane
  • 1-Bromo-3-(trifluoromethyl)cyclobutane
  • 3-Bromo-1-(trifluoromethyl)cyclobutan-1-one

Uniqueness

3-Bromo-1-(trifluoromethyl)cyclobutan-1-ol is unique due to the presence of both a bromine atom and a trifluoromethyl group on the cyclobutane ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The hydroxyl group also provides additional functionality, allowing for further chemical modifications and applications .

Properties

IUPAC Name

3-bromo-1-(trifluoromethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF3O/c6-3-1-4(10,2-3)5(7,8)9/h3,10H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMOVHNUIWCSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1936668-06-2
Record name 3-bromo-1-(trifluoromethyl)cyclobutan-1-ol
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